molecular formula C40H32Ca3N6O18S6 B12509307 Acid Fuchsin xcalcium salt

Acid Fuchsin xcalcium salt

Cat. No.: B12509307
M. Wt: 1197.3 g/mol
InChI Key: KNPNTOHIIWJPNE-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Fuchsin xcalcium salt typically involves the sulfonation of triaminotriphenylmethane. This process includes the reaction of aniline derivatives with sulfuric acid under controlled conditions to introduce sulfonic acid groups into the aromatic rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acid Fuchsin xcalcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions include modified dye molecules with altered staining properties, which can be tailored for specific applications in biological and chemical research .

Scientific Research Applications

Acid Fuchsin xcalcium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid Fuchsin xcalcium salt involves its ability to bind to specific cellular components, such as proteins and nucleic acids. The dye’s sulfonic acid groups interact with positively charged sites on these molecules, resulting in the formation of stable complexes that exhibit distinct colors. This property makes it an effective staining agent for various biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Fuchsin xcalcium salt is unique due to its strong affinity for connective tissues and its ability to stain multiple cellular components simultaneously. This makes it particularly valuable in complex staining protocols where differentiation between various tissue types is required .

Biological Activity

Acid Fuchsin Calcium Salt, also known as Acid Magenta or Fuchsin S, is a synthetic dye with significant applications in biological staining and histology. Its primary role is to enhance the visualization of cellular structures under a microscope, making it invaluable in various scientific and medical fields. This article delves into the biological activity of Acid Fuchsin Calcium Salt, discussing its mechanism of action, biochemical properties, and applications supported by relevant studies and data.

Target of Action
Acid Fuchsin Calcium Salt primarily interacts with proteins and other biomolecules within cells. The dye binds to charged groups on these molecules, facilitating their visualization through color changes when observed under a microscope.

Mode of Action
The compound operates by forming ionic bonds with cellular components, allowing researchers to study cellular morphology and pathology effectively. This binding is influenced by the pH of the environment; for example, at alkaline pH levels (12-14), the dye transitions from red to colorless, indicating its sensitivity to environmental conditions.

Staining Capabilities
Acid Fuchsin is widely recognized for its ability to stain various cellular structures, including connective tissues and mitochondria. It is utilized in several histological staining protocols such as Van Gieson’s stain and Mallory’s stain, which are crucial for differentiating tissue types and identifying pathological changes .

Cellular Effects
The dye does not interfere with metabolic pathways or enzyme activities but rather serves as a visual marker. Its primary function is to assist in identifying morphological changes in cells, which can be indicative of disease states or developmental stages.

Applications in Research and Medicine

Acid Fuchsin Calcium Salt has diverse applications across multiple fields:

  • Histology : Used extensively for staining tissues in histological studies, aiding in the diagnosis of diseases by highlighting abnormalities in tissue structure.
  • Cell Biology : Facilitates the study of cellular processes by allowing researchers to visualize organelles and other structures within cells.
  • Industrial Applications : Employed in the production of diagnostic assays and various histological stains used in laboratories .

Case Studies

Several studies have highlighted the efficacy of Acid Fuchsin Calcium Salt in biological research:

  • Histological Analysis : In a study examining connective tissue disorders, Acid Fuchsin was employed to differentiate between normal and pathological tissue samples. The results demonstrated clear distinctions in staining intensity, correlating with disease severity.
  • Mitochondrial Visualization : Research utilizing Acid Fuchsin for mitochondrial staining revealed critical insights into mitochondrial dysfunctions associated with metabolic disorders. The dye facilitated the identification of morphological changes indicative of impaired mitochondrial function .
  • Cancer Research : In cancer studies, Acid Fuchsin has been used to assess tumor microenvironments by staining extracellular matrix components, providing valuable information on tumor progression and metastasis mechanisms .

Data Summary

Property/FeatureDescription
Chemical FormulaC20H17CaN3O9S3
Staining ApplicationsConnective tissues, mitochondria
pH SensitivityColor change from red to colorless at pH 12-14
Common UsesHistology, cell biology, industrial diagnostics

Properties

Molecular Formula

C40H32Ca3N6O18S6

Molecular Weight

1197.3 g/mol

IUPAC Name

tricalcium;3-[bis(4-amino-3-sulfonatophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate

InChI

InChI=1S/2C20H19N3O9S3.3Ca/c2*1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;;/h2*2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;;3*+2/p-6

InChI Key

KNPNTOHIIWJPNE-UHFFFAOYSA-H

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2].[Ca+2].[Ca+2]

Origin of Product

United States

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